![molecular formula C15H22Cl3NO B1394701 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220016-59-0](/img/structure/B1394701.png)
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with the molecular formula C15H22Cl3NO . It is available for purchase in quantities ranging from 500mg to 2.5g .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a dichloro-dimethylphenol group via an ethyl linker . The molecular weight of the compound is 338.7 .Scientific Research Applications
1. Structural and Intermolecular Interaction Studies
Research by Żesławska et al. (2020) focused on aminoalkanol derivatives, including compounds similar to 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride, for their potential as anticonvulsant drugs. This study examined the influence of methyl substituent and N-oxide formation on the molecular geometry and intermolecular interactions in crystals of these compounds, providing insights into their structural properties (Żesławska et al., 2020).
2. Antimicrobial Activity
Ovonramwen et al. (2019) synthesized and evaluated a compound structurally related to this compound. The study aimed to explore its antimicrobial activities, indicating the potential use of such compounds in microbial infection treatments (Ovonramwen, Owolabi, & Oviawe, 2019).
3. Antioxidant Efficacy
A study by Dineshkumar and Parthiban (2022) on a molecule similar to the subject compound revealed its antioxidant properties. This research provides an understanding of how structural variations in such molecules can impact their efficacy as antioxidants, suggesting potential applications in oxidative stress-related disorders (Dineshkumar & Parthiban, 2022).
4. Chemical Synthesis and Characterization
Research by Zheng Rui (2010) focused on the synthesis of compounds related to this compound, providing insights into efficient synthesis methods and the characterization of similar compounds. Such research is fundamental in understanding the chemical nature and potential applications of these compounds (Zheng Rui, 2010).
5. Biological Activity of O-Substituted Derivatives
Khalid et al. (2013) synthesized O-substituted derivatives of a compound structurally similar to the subject compound and evaluated their bioactivity. This research contributes to the understanding of the biological activities of such compounds, particularly in relation to enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase (Khalid et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.ClH/c1-10-8-13(15(17)11(2)14(10)16)19-7-5-12-4-3-6-18-9-12;/h8,12,18H,3-7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUCWCGGDAESRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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